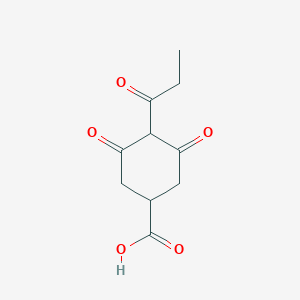

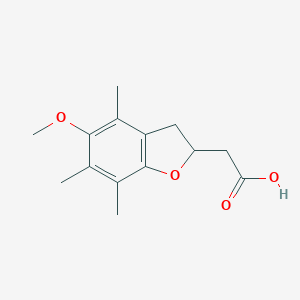

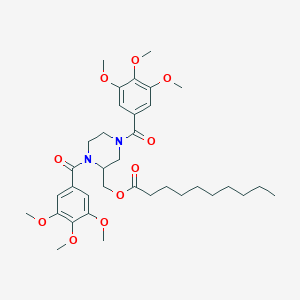

2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid

Vue d'ensemble

Description

2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid, also known as DMTBFAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mécanisme D'action

The exact mechanism of action of 2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid is not fully understood. However, it is believed that 2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid exerts its effects through the modulation of various signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways. 2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid has also been shown to interact with various receptors, including the NMDA receptor and the sigma-1 receptor.

Biochemical and Physiological Effects:

2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid has been shown to have various biochemical and physiological effects. In cancer cells, 2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In neurology, 2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid has been shown to enhance cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF) and reducing oxidative stress. In immunology, 2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid has been shown to modulate immune responses by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid in lab experiments is its potential therapeutic applications in various fields. Additionally, 2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid is relatively easy to synthesize and purify. However, one limitation of using 2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid in lab experiments is the lack of understanding of its exact mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration route of 2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid.

Orientations Futures

There are several future directions for the study of 2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid. One direction is to further investigate its potential therapeutic applications in cancer research, neurology, and immunology. Additionally, further studies are needed to determine the optimal dosage and administration route of 2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid. Finally, the development of 2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid analogs may lead to the discovery of compounds with improved therapeutic properties.

Méthodes De Synthèse

2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-5-methoxy-4,6,7-trimethyl-2H-benzofuran-7-carboxylic acid with acetic anhydride and sulfuric acid. The resulting compound is then purified through recrystallization.

Applications De Recherche Scientifique

2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. Studies have shown that 2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid has anti-tumor properties and can induce apoptosis in cancer cells. Additionally, 2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid has been shown to have neuroprotective effects and can enhance cognitive function. In immunology, 2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid has been studied for its ability to modulate immune responses and reduce inflammation.

Propriétés

IUPAC Name |

2-(5-methoxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-7-8(2)14-11(9(3)13(7)17-4)5-10(18-14)6-12(15)16/h10H,5-6H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPNBSAWKGXUPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)CC(=O)O)C)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928786 | |

| Record name | (5-Methoxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid | |

CAS RN |

134867-65-5 | |

| Record name | 2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134867655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-Methoxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-1-Butene-3-ynyl]pyridine](/img/structure/B166673.png)